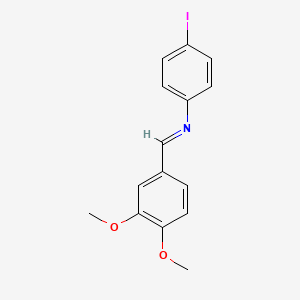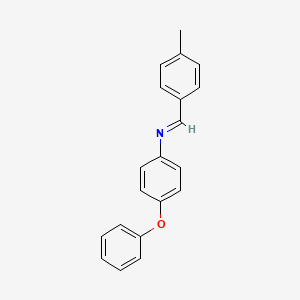
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring substituted with a hydroxybutyl group and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione typically involves the reaction of cyanuric chloride with 2-hydroxybutan-2-amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the hydroxybutylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 5-(2-Oxobutan-2-yl)-1,3,5-triazinane-2-thione.
Reduction: Formation of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thiol.
Substitution: Formation of various substituted triazinane derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. The hydroxy and thione groups allow it to form hydrogen bonds and other interactions with enzymes and proteins. This can lead to inhibition of enzyme activity or modulation of protein function, which is crucial for its antimicrobial and antioxidant properties .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazinane ring structure but without the hydroxybutyl and thione substitutions.
2-Hydroxy-1,3,5-triazine: Similar to 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione but lacks the butyl group.
1,3,5-Triazinane-2-thione: Similar structure but without the hydroxybutyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxybutyl and thione groups. This combination of functional groups provides it with distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H15N3OS |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
5-(2-hydroxybutan-2-yl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C7H15N3OS/c1-3-7(2,11)10-4-8-6(12)9-5-10/h11H,3-5H2,1-2H3,(H2,8,9,12) |
Clave InChI |
XXNXAVVVTBJDSW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(N1CNC(=S)NC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


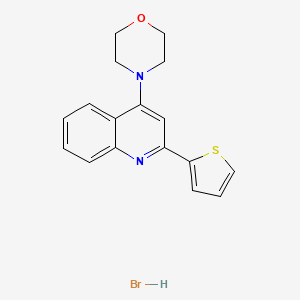
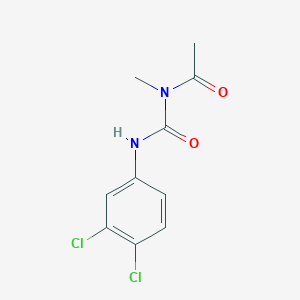
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)

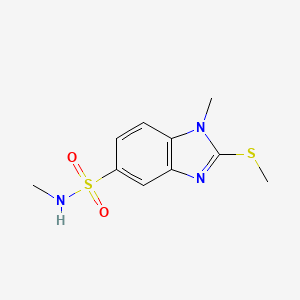

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
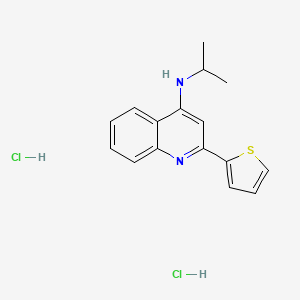
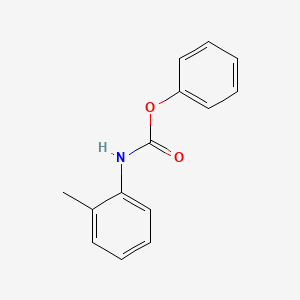
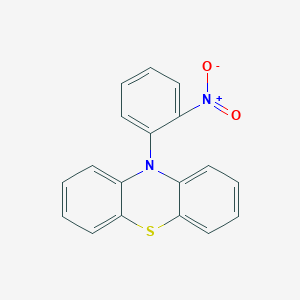
![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
